N-methyl-N-(2-nitrophenyl)acetamide
Overview
Description
N-methyl-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C9H10N2O3 and its molecular weight is 194.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Solvatochromism and Hydrogen Bond Effects
- Complex Formation in Protophilic Solvents : N-(4-Methyl-2-nitrophenyl)acetamide forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. This complex formation exhibits a labile equilibrium affected by temperature, phase state, and the medium's protophilic properties. These complexes show a nonlinear dependence on the NH stretching frequency and a specific “dioxane” effect (Krivoruchka et al., 2004).
Molecular Structure and Conformation
- Structural Conformation Analysis : Studies on similar compounds, like 2-Chloro-N-(3-methylphenyl)acetamide, reveal insights into the syn and anti conformations of the N—H bond, contributing to understanding the structural conformations of related compounds (Gowda et al., 2007).
Synthesis and Antimalarial Activity
- Synthesis and Antimalarial Properties : N-methyl-N-(2-nitrophenyl)acetamide derivatives have been studied for their antimalarial activities, providing a pathway for developing new antimalarial drugs. The potency of these compounds correlates with the size and electron donation of the phenyl ring substituents (Werbel et al., 1986).
Optical Properties and DFT Calculations
- Optical Properties and DFT Calculations : Research into orcinolic derivatives, including compounds structurally similar to this compound, shows significant findings in their optical properties, particularly in the presence of OH− ions. This research aids in understanding the absorption bands and molecular interactions of these compounds (Wannalerse et al., 2022).
Vibrational, Electronic, NBO, and NMR Analyses
- Tautomerism and Reactivity Studies : N-[acetylamino-(3-nitrophenyl)methyl]-acetamide has been analyzed for its vibrational, electronic, NMR, and reactivity aspects. The findings contribute to the understanding of tautomerism, electronic transitions, and potential reactivity sites (Sridevi et al., 2012).
Properties
IUPAC Name |
N-methyl-N-(2-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)10(2)8-5-3-4-6-9(8)11(13)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBLTADDMVJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393272 | |
Record name | N-methyl-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7418-33-9 | |
Record name | N-Methyl-N-(2-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7418-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-N-(2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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